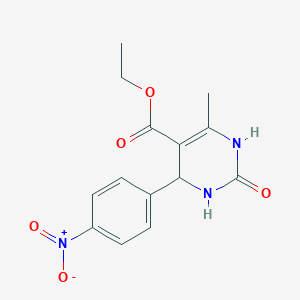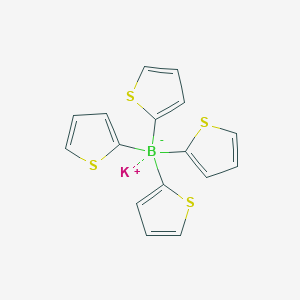![molecular formula C14H21NO2 B061797 Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- CAS No. 189893-11-6](/img/structure/B61797.png)
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has shown promise in treating various neurological disorders.
Mechanism Of Action
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- is a selective agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of neurotransmitter release and neuronal excitability.
Biochemical And Physiological Effects
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in various neurological disorders. It has also been found to have neuroprotective effects and can improve cognitive function. In animal studies, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to reduce anxiety and depression-like behaviors.
Advantages And Limitations For Lab Experiments
One of the advantages of using Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- in lab experiments is its selectivity for mGluR4, which allows for specific modulation of neurotransmitter release. However, one limitation is the lack of studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Future Directions
There are several potential future directions for the study of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-. One area of interest is the development of more selective mGluR4 agonists with improved pharmacokinetic properties. Another potential direction is the investigation of the effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on other neurotransmitter systems and their potential therapeutic applications. Additionally, there is a need for further studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Synthesis Methods
The synthesis of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- involves the reaction of 1-(2-chloroethyl)-1-cyclohexanol with methylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with phenyl isocyanate. The final product is purified using column chromatography.
Scientific Research Applications
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in these disorders. Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has also been found to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403416 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
CAS RN |
189893-11-6 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

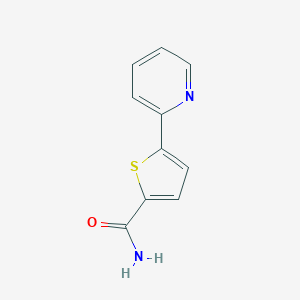
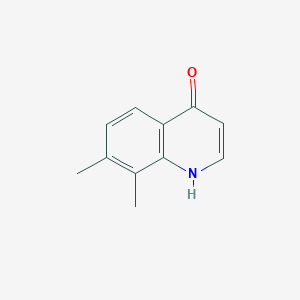
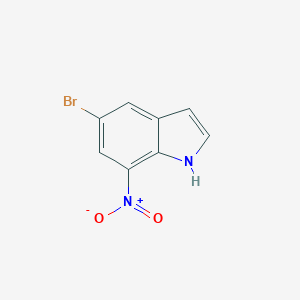
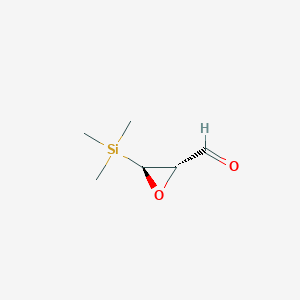
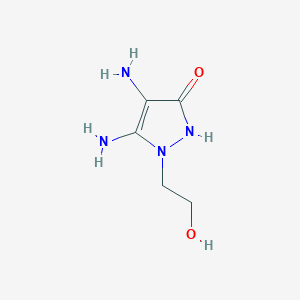
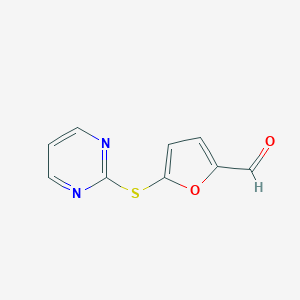
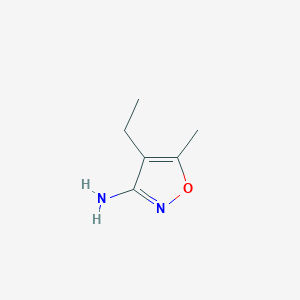

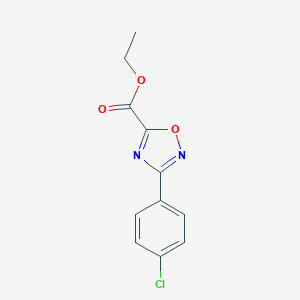

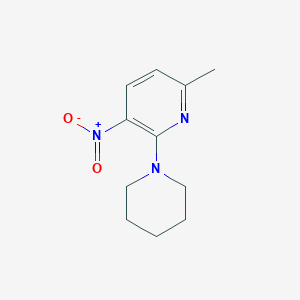
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
